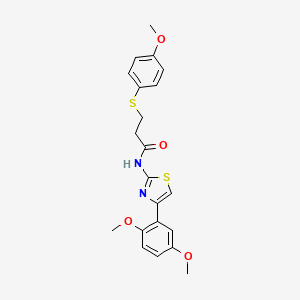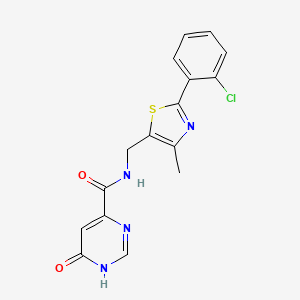
N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-6-hydroxypyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-6-hydroxypyrimidine-4-carboxamide is a chemical entity that appears to be related to various synthesized compounds with potential biological activities. Although the exact compound is not directly mentioned in the provided papers, the structural motifs and synthesis methods described can be related to the target compound. The presence of a thiazole ring, a chlorophenyl group, and a pyrimidine moiety suggests that this compound could be of interest in the field of medicinal chemistry, particularly due to its potential antimicrobial properties as indicated by similar structures in the literature .
Synthesis Analysis
The synthesis of related compounds involves the reaction of different aldehydes with 2-chloropyrimidin-4-amine, which could be a starting point for the synthesis of the target compound . Additionally, an alternative synthesis route for a compound with a similar thiazole and chlorophenyl structure involves coupling between a bromo-thiazole derivative and a piperazinyl ethanol derivative . These methods suggest that the synthesis of the target compound could involve multi-step reactions, including amine coupling and substitution reactions, under optimized conditions to achieve high yield and purity .
Molecular Structure Analysis
The molecular structure of compounds with similar features to the target compound is characterized by intramolecular hydrogen bonds, which stabilize the molecule . The presence of chlorophenyl and thiazole rings is common, and these rings can adopt specific conformations such as half-chair in the case of thiazine derivatives . These structural characteristics are crucial for the biological activity of the compounds and could be inferred to play a role in the target compound's properties as well.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include amine coupling and substitution reactions. The optimization of reaction conditions, such as temperature, reactant molar ratio, and addition time, is essential to improve the yield and purity of the final product . The target compound may also undergo similar reactions, and its reactivity could be influenced by the presence of functional groups such as the hydroxypyrimidine and carboxamide moieties.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the exact target compound are not detailed in the provided papers, the properties of similar compounds can be deduced. These compounds are likely to have solid-state characteristics, with the potential for intermolecular hydrogen bonding influencing their melting points and solubility . The presence of chloro and methyl groups could affect the compound's lipophilicity, which in turn could influence its pharmacokinetic properties if it were to be used as a drug .
Scientific Research Applications
Investigation of Metabolic Pathways
- The study of metabolic pathways is crucial in the context of drug development and toxicology. For example, a paper detailed the fatal intoxication involving psychoactive substances, highlighting the importance of detecting low levels of compounds in postmortem samples and understanding their metabolism, including hydrolysis and oxidative pathways (Kusano et al., 2018).
Biological Monitoring and Exposure
- Biological monitoring of exposure to chemicals is essential for occupational health. A study on pirimicarb, an insecticide, used hydroxypyrimidines in human urine to monitor exposure, demonstrating the significance of tracking metabolites for safety assessments (Hardt et al., 1999).
Advanced Analytical Techniques
- Advanced analytical techniques, such as hydrophilic liquid interaction chromatography-high-performance liquid chromatography-tandem mass spectrometry, are used for the quantitation of bioactive compounds and their metabolites in human plasma and urine, which is relevant for both clinical and toxicological studies (Lang et al., 2010).
Excretion and Metabolism Studies
- Understanding the excretion and metabolism of compounds is crucial. For instance, the study on the disposition and metabolism of GSK1322322, an antibiotic, in humans using the Entero-Test for biliary sampling, shows the complex pathways involved, including glucuronidation and microbial transformation in the gut (Mamaril-Fishman et al., 2014).
properties
IUPAC Name |
N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-6-oxo-1H-pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O2S/c1-9-13(7-18-15(23)12-6-14(22)20-8-19-12)24-16(21-9)10-4-2-3-5-11(10)17/h2-6,8H,7H2,1H3,(H,18,23)(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZINUALATQRSNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)C3=CC(=O)NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-6-hydroxypyrimidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

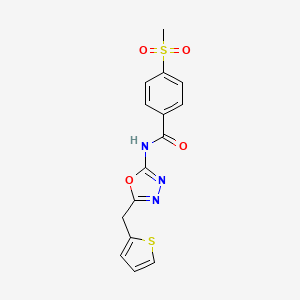
![N-[3-[3-(2-chloro-6-fluorophenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2530188.png)


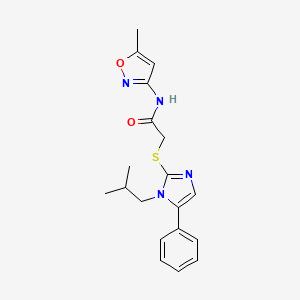

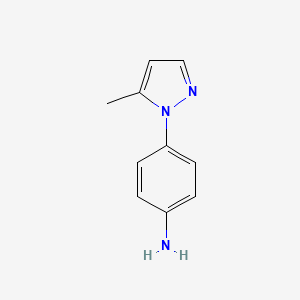

![1-(4-chlorobenzyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2530200.png)
![3-[[1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2530203.png)
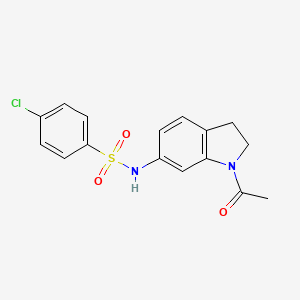

![N-(2-ethoxyphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2530207.png)
